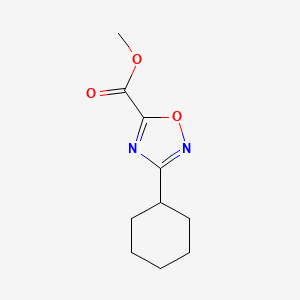

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

BLWNXIIQTRWYAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NO1)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate (CAS 2095343-61-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is not extensively published, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[1] This guide will delve into a proposed synthetic route, predicted physicochemical properties, and the potential biological significance of this compound, providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, it has gained considerable attention in medicinal chemistry over the past few decades. Its value lies in its role as a bioisosteric replacement for amide and ester groups, a strategy employed to enhance the drug-like properties of a molecule, such as metabolic stability and oral bioavailability. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] The cyclohexyl moiety is also a common substituent in drug candidates, often contributing to favorable lipophilicity and binding interactions. The combination of the 1,2,4-oxadiazole core with a cyclohexyl group and a methyl carboxylate at the 3 and 5 positions, respectively, suggests that this compound could be a valuable building block or a potential therapeutic agent in its own right.

Synthesis of this compound

Proposed Synthetic Pathway: Amidoxime and Methyl Oxalyl Chloride Route

A reliable method for the synthesis of the target compound is the reaction of cyclohexanecarboximidamide, N-hydroxy- (cyclohexyl amidoxime) with methyl oxalyl chloride. This approach provides the necessary C2 synthon for the formation of the 5-methoxycarbonyl substituted 1,2,4-oxadiazole.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Cyclohexanecarboximidamide, N-hydroxy- (Cyclohexyl amidoxime)

-

Methyl oxalyl chloride

-

Pyridine (or Triethylamine)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexyl amidoxime (1.0 eq) in anhydrous THF or DCM.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.1 eq).

-

Addition of Acylating Agent: Slowly add a solution of methyl oxalyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Physicochemical Properties

While experimental data for this specific compound is not available, its physicochemical properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Information |

| CAS Number | 2095343-61-4 |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Melting Point | Expected to be in the range of a typical small organic molecule, potentially 50-150 °C |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; likely to have low solubility in water. |

| LogP | A positive value is expected, indicating moderate lipophilicity. |

| NMR Spectroscopy | ¹H NMR: Expect signals for the cyclohexyl protons, a singlet for the methyl ester protons. ¹³C NMR: Expect signals for the cyclohexyl carbons, the methyl ester carbon, the carbonyl carbon, and the two distinct carbons of the oxadiazole ring. |

| Mass Spectrometry | Expect to observe the molecular ion peak [M]+ or [M+H]+ corresponding to its molecular weight. |

Potential Biological Applications and Research Directions

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[4][6][7] The presence of the cyclohexyl group can enhance binding to hydrophobic pockets in biological targets.

Potential Therapeutic Areas

-

Oncology: Numerous 1,2,4-oxadiazole derivatives have been investigated as anticancer agents.[7] The target compound could be screened against various cancer cell lines to assess its cytotoxic or cytostatic effects.

-

Anti-inflammatory: The 1,2,4-oxadiazole moiety has been incorporated into molecules with anti-inflammatory properties.

-

Infectious Diseases: The scaffold has been explored for the development of antibacterial and antiviral agents.[3]

-

Neuroscience: Some 1,2,4-oxadiazole derivatives have shown activity as agonists for cortical muscarinic receptors, suggesting potential applications in neurological disorders.[8]

Proposed Research Workflow

A logical next step for researchers interested in this compound would be to follow a standard drug discovery workflow.

Caption: A typical workflow for evaluating a novel compound.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While specific literature on this exact molecule is sparse, this guide provides a strong foundation for its synthesis, characterization, and exploration of its biological activities. The established importance of the 1,2,4-oxadiazole scaffold, coupled with the presence of a cyclohexyl moiety, makes this compound a compelling candidate for further investigation in various therapeutic areas. The protocols and insights presented herein are intended to facilitate and encourage such research endeavors.

References

-

Int. J. Adv. Res. 4(9), 416-422. (2016). An efficient, simple, environmentally benign, cost-effective and expeditious etiquette for the construction of biologically momentous 3-substituted-5-carbonylmetyl-1,2,4-oxadiazole derivatives. [Link]

-

Molecules. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

PMC. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]

-

Journal of Medicinal Chemistry. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

-

Journal of Medicinal Chemistry. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. [Link]

-

Applied Microbiology and Biotechnology. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

Molecules. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

Journal of Saudi Chemical Society. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. [Link]

-

Bentham Science. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. [Link]

-

Future Medicinal Chemistry. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

- Google Patents. (2020).

-

Pharmaceuticals. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

- Google Patents. (2008).

-

ResearchGate. (2025). Energetic 1,2,4-oxadiazoles: synthesis and properties. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalijar.com [journalijar.com]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Chemical structure of Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

An In-Depth Technical Guide to Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, validated synthesis protocols, methods for structural elucidation, and its potential applications in the field of drug discovery, grounding our discussion in established scientific literature.

Core Chemical Identity and Properties

This compound belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds.[1] The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and modulate pharmacokinetic properties. This specific molecule is characterized by a cyclohexyl group at the C3 position and a methyl carboxylate group at the C5 position of the oxadiazole ring.

Structural Identifiers

-

Molecular Formula: C₁₀H₁₄N₂O₃

-

Molecular Weight: 210.23 g/mol

-

Canonical SMILES: COC(=O)C1=NOC(C2CCCCC2)=N1

-

InChI Key: (Generated from structure, for reference) - Will depend on the specific generation software.

Physicochemical Properties (Predicted and Comparative)

| Property | 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid[3] | This compound (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 196.20 g/mol | 210.23 g/mol | Well within the <500 g/mol guideline for oral bioavailability.[2] |

| Topological Polar Surface Area (TPSA) | 76.22 Ų | ~65-75 Ų | TPSA is a key predictor of drug transport properties. The predicted value suggests good potential for cell permeability. |

| logP (Octanol-Water Partition Coefficient) | 1.82 | ~2.0 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. The ester is more lipophilic than the acid. |

| Hydrogen Bond Donors | 1 | 0 | Fewer donors can lead to improved membrane permeability. |

| Hydrogen Bond Acceptors | 4 | 4 | The number of acceptors influences solubility and receptor binding potential. |

| Rotatable Bonds | 2 | 3 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. The most prevalent and versatile method involves the [4+1] cycloaddition approach, where an amidoxime provides four of the ring atoms and a carboxylic acid derivative provides the final carbon atom. This typically involves the O-acylation of an amidoxime followed by a cyclodehydration step.[4]

An efficient, one-pot, and environmentally benign protocol has been developed for similar structures, reacting an amidoxime with a methyl β-ketoester under solvent- and catalyst-free conditions at elevated temperatures.[5] This method leverages the transamidoximation transformation, followed by intramolecular cyclization and dehydration, achieving high yields.[5]

Proposed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1][4][5] The core strategy is the reaction of cyclohexanecarboxamidoxime with an activated methyl oxalate derivative.

Step 1: Preparation of Cyclohexanecarboxamidoxime

-

This intermediate is typically prepared by reacting cyclohexanecarbonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in an alcoholic solvent.

Step 2: Synthesis of this compound

-

To a solution of cyclohexanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[4]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate.

-

Add methyl hydrogen oxalate (monomethyl oxalate) (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically >100 °C) for 4-12 hours to facilitate the cyclodehydration.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation

The confirmation of the chemical structure relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Based on analyses of similar 1,2,4-oxadiazole structures, the following spectral characteristics are predicted.[6]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 3.9-4.0 ppm (s, 3H): Singlet corresponding to the methyl ester (-OCH₃) protons.

-

δ 2.8-3.0 ppm (tt, 1H): Triplet of triplets for the methine proton on the cyclohexyl ring attached to the oxadiazole (C1'-H).

-

δ 1.2-2.2 ppm (m, 10H): A series of overlapping multiplets for the remaining ten protons of the cyclohexyl ring.

Predicted ¹³C NMR (100 MHz, CDCl₃): The chemical shifts of the heterocyclic carbons are particularly diagnostic. For 3-aryl-1,2,4-oxadiazoles, C3 appears around 167-168 ppm and C5 appears further downfield around 177-178 ppm.[6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 158 - 162 | Carbonyl carbon of the methyl ester group. |

| C5 (Oxadiazole) | ~175 - 178 | Highly deshielded carbon of the oxadiazole ring, adjacent to two heteroatoms and the ester. |

| C3 (Oxadiazole) | ~168 - 172 | Deshielded carbon of the oxadiazole ring, attached to the cyclohexyl group. |

| -OCH₃ (Ester) | ~52 - 54 | Methyl carbon of the ester. |

| C1' (Cyclohexyl) | ~35 - 40 | Methine carbon of the cyclohexyl ring directly attached to the heterocycle. |

| Cyclohexyl Carbons | ~25 - 33 | Remaining carbons of the cyclohexyl ring. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight.

-

Expected Ion: [M+H]⁺

-

Predicted m/z: 211.11

Infrared (IR) Spectroscopy

-

~1750-1735 cm⁻¹: Strong C=O stretch from the methyl ester.

-

~1615-1590 cm⁻¹: C=N stretching vibration characteristic of the oxadiazole ring.

-

~1250-1100 cm⁻¹: C-O stretching vibrations.

-

~2930-2850 cm⁻¹: C-H stretching from the cyclohexyl and methyl groups.

Significance and Potential Applications in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, present in several commercial drugs.[1] Its value stems from its chemical and thermal stability and its ability to engage in non-covalent interactions with biological targets like enzymes and receptors.[2]

-

Antiviral Potential: 1,2,4-oxadiazole derivatives have been successfully designed as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, demonstrating significant antiviral activity.[7]

-

Antibacterial Agents: The scaffold has been incorporated into novel antibacterial compounds designed to overcome resistance to existing drugs like linezolid.

-

Antiparasitic Activity: Derivatives containing the 1,2,4-oxadiazole core have shown promising antileishmanial properties.[2]

-

Broad Biological Activity: The heterocycle has been explored for a vast range of other activities, including anticancer, anti-inflammatory, and analgesic effects.[1]

For this compound specifically, the cyclohexyl group serves to increase the lipophilicity and three-dimensional character of the molecule, which can enhance binding to hydrophobic pockets in target proteins. The methyl ester at the C5 position can act as a handle for further chemical modification (e.g., hydrolysis to the carboxylic acid or conversion to an amide) to explore structure-activity relationships (SAR). This makes the compound a valuable building block or lead structure for the development of novel therapeutics.

References

-

Patil, P., Dandigunta, V., & Madhav, J. (2016). An efficient, simple, environmentally benign, cost-effective and expeditious etiquette for the construction of biologically momentous 3-substituted-5-carbonylmetyl-1,2,4-oxadiazole derivatives. International Journal of Advanced Research, 4(9), 416-422. [Link]

-

de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(11), 1599. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111. [Link]

-

Piaz, V. D., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(1), 376-418. [Link]

-

Bakulev, V. A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 54-63. [Link]

-

Kavková, K., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2317-2325. [Link]

-

Messer, W. S., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(26), 4965-4972. [Link]

-

Srivastava, R. M., & de Andrade, L. H. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. journalijar.com [journalijar.com]

- 6. scispace.com [scispace.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

A Technical Guide to the Molecular Weight, Formula, and Analysis of C10H14N2O3 Oxadiazole Derivatives

This guide provides an in-depth technical exploration of oxadiazole derivatives corresponding to the molecular formula C10H14N2O3. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It delves into the structural possibilities, the rationale behind synthetic strategies, and the validation workflows essential for confirming the identity and purity of these compounds. While a known barbiturate, Aprobarbital, shares this molecular formula, this guide focuses specifically on the structural isomers that incorporate the pharmacologically significant oxadiazole scaffold.[1]

Introduction: The Significance of the Oxadiazole Scaffold

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[2] They are recognized as privileged scaffolds in medicinal chemistry due to their metabolic stability and ability to serve as bioisosteres for ester and amide functionalities, enhancing properties like oral bioavailability.[3] The various isomers—particularly the 1,3,4- and 1,2,4-oxadiazoles—are core components in a wide array of therapeutic agents, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] The exploration of novel derivatives, such as those fitting the C10H14N2O3 formula, is a promising avenue for the discovery of new chemical entities.

Part 1: Core Molecular and Weight Analysis

The foundational data for any chemical entity begins with its formula and molecular weight. For a compound with the formula C10H14N2O3, we can precisely calculate its mass, which is a critical parameter for analytical verification, especially in mass spectrometry.

Calculation of Molecular Weight

The molecular weight (molar mass) is calculated using the standard atomic weights of the constituent elements. For high-resolution mass spectrometry (HRMS), the monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the most relevant value.

| Parameter | Value | Details |

| Molecular Formula | C₁₀H₁₄N₂O₃ | - |

| Elemental Composition | Carbon: 10, Hydrogen: 14, Nitrogen: 2, Oxygen: 3 | - |

| Molar Mass | 210.23 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[8] |

| Monoisotopic Mass | 210.10044 Da | Calculated using principal isotope masses (¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307, ¹⁶O: 15.99491).[1] |

The Oxadiazole Core Isomers

The term "oxadiazole" refers to one of four isomers, with the 1,3,4- and 1,2,4-isomers being the most prevalently studied due to their synthetic accessibility and chemical stability.[2][5][9] Any proposed structure for a C10H14N2O3 oxadiazole derivative must be built around one of these cores.

Caption: The two most common and stable oxadiazole isomers in medicinal chemistry.

Part 2: Proposed Structures for C10H14N2O3 Oxadiazole Derivatives

Given the core formula of an oxadiazole ring (C₂H₂N₂O, though substituents replace the hydrogens), the remaining atoms to be arranged are C₈H₁₄O₂. This allows for several plausible, chemically stable structures. Below are three hypothetical examples built around the 1,3,4-oxadiazole core, showcasing different arrangements of the remaining atoms.

| Proposed Structure | IUPAC Name | Key Features |

| Structure A | tert-Butyl 2-(5-propyl-1,3,4-oxadiazol-2-yl)acetate | Features a common tert-butyl ester protecting group and a simple propyl side chain. |

| Structure B | 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)propyl acetate | Isomeric structure with an acetate group and a bulky tert-butyl group directly on the oxadiazole ring. |

| Structure C | 2-(Butoxymethyl)-5-ethyl-1,3,4-oxadiazole | An ether-linked derivative, exploring different functional group connectivity. |

Part 3: Representative Synthetic Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is reliably achieved through the cyclization of N,N'-diacylhydrazine intermediates.[10][11] This method is robust, and the choice of dehydrating agent is critical for ensuring high yields and minimizing side reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Here, we present a detailed protocol for the synthesis of Proposed Structure A: tert-Butyl 2-(5-propyl-1,3,4-oxadiazol-2-yl)acetate .

Caption: Synthetic workflow for a proposed C10H14N2O3 oxadiazole derivative.

Experimental Protocol: Synthesis of tert-Butyl 2-(5-propyl-1,3,4-oxadiazol-2-yl)acetate

Step 1: Synthesis of N-butanoyl-N'-(2-(tert-butoxy)-2-oxoacetyl)hydrazine (Intermediate)

-

To a stirred solution of butyric acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture for 20 minutes to activate the carboxylic acid.

-

Add tert-butyl 2-hydrazinyl-2-oxoacetate (1.0 eq) followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

Causality: The use of EDC/HOBt coupling reagents is a standard, high-efficiency method for amide bond formation that minimizes racemization and side products. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

Place the crude diacylhydrazine intermediate from Step 1 in a round-bottom flask.

-

Add phosphorus oxychloride (POCl₃) (5-10 molar equivalents) in excess to act as both reagent and solvent.

-

Heat the mixture to reflux (approx. 105 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature, then pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure title compound.

Causality: Refluxing in POCl₃ provides the necessary thermal energy for the intramolecular cyclization and dehydration, a classic and effective method for forming the stable 1,3,4-oxadiazole ring from a diacylhydrazine precursor.[11]

Part 4: Physicochemical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach is required for unambiguous structure elucidation.

Caption: A standard analytical workflow for the structural verification of a synthesized compound.

Expected Analytical Data for Proposed Structure A

| Technique | Expected Observations | Rationale |

| HRMS (ESI+) | m/z for [M+H]⁺ = 211.1079 | Confirms the elemental composition C₁₀H₁₅N₂O₃ for the protonated molecule, matching the monoisotopic mass. |

| ¹H NMR | Singlet ~1.5 ppm (9H); Triplet ~0.9 ppm (3H); Sextet ~1.7 ppm (2H); Triplet ~2.8 ppm (2H); Singlet ~4.0 ppm (2H) | Signals corresponding to the tert-butyl, propyl (CH₃, CH₂, CH₂), and the methylene (CH₂) protons, respectively. |

| ¹³C NMR | Resonances for t-butyl (C & CH₃), propyl (CH₃, CH₂, CH₂), methylene (CH₂), ester carbonyl (C=O), and two distinct oxadiazole ring carbons. | Provides a complete carbon map of the molecule, confirming the backbone structure. |

| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch, ester); ~1640 cm⁻¹ (C=N stretch); ~1050-1250 cm⁻¹ (C-O-C stretches); Absence of bands ~3200-3400 cm⁻¹ | Confirms the presence of the ester and the oxadiazole ring functionalities, and crucially, the absence of N-H groups from the diacylhydrazine precursor.[11][12] |

Conclusion

This guide has detailed the foundational principles for approaching oxadiazole derivatives with the molecular formula C10H14N2O3. By starting with a precise molecular weight calculation, proposing logical isomeric structures, outlining a field-proven synthetic protocol, and defining a rigorous analytical validation workflow, researchers are equipped with a comprehensive framework. This systematic approach, grounded in established chemical principles, is essential for the successful synthesis and characterization of novel chemical entities in the demanding field of drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6464, Aprobarbital. Available: [Link]

-

Demkowicz, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Available: [Link]

-

Zitouni, G., et al. (2025). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. MDPI. Available: [Link]

-

de Oliveira, R., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals. Available: [Link]

-

Demkowicz, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available: [Link]

-

Alam, M., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-oxadiazoles. Available: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available: [Link]

-

ResearchGate (n.d.). Physicochemical properties of synthesized compounds. Available: [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available: [Link]

-

Alam, M., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available: [Link]

-

Mathew, G., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences. Available: [Link]

-

Aslam, M., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19254, Reposal. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5842, Allobarbital. Available: [Link]

-

Da Settimo, F., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available: [Link]

-

Kumar, R., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. Available: [Link]

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available: [Link]

-

WebQC.org (n.d.). Molar mass of C14H10N2O3. Available: [Link]

-

Kumar, A., & Singh, R. (2021). oxadiazole and its uses. Asian Journal of Research in Chemistry. Available: [Link]

-

Kudełko, A., & Krzesiński, P. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6454, Cyclopentobarbital. Available: [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6473, Butobarbital. Available: [Link]

-

ChemicalAid (n.d.). Molecular Weight Calculator (Molar Mass). Available: [Link]

Sources

- 1. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jpbsci.com [jpbsci.com]

- 8. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Properties of 3-cyclohexyl-substituted 1,2,4-oxadiazole esters

An In-Depth Technical Guide to the Properties of 3-Cyclohexyl-Substituted 1,2,4-Oxadiazole Esters

Abstract

The 1,2,4-oxadiazole nucleus is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties and its role as a robust bioisostere for metabolically labile functional groups such as esters and amides.[1][2][3][4] This technical guide provides a comprehensive exploration of a specific, high-interest subclass: 3-cyclohexyl-substituted 1,2,4-oxadiazole esters. The incorporation of a cyclohexyl moiety at the C3 position introduces significant lipophilicity, influencing solubility, membrane permeability, and potential for van der Waals interactions with biological targets. This guide details the strategic synthesis, physicochemical and spectroscopic characterization, chemical stability, and pharmacological potential of this scaffold. We provide field-proven experimental protocols and causality-driven explanations to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring is an aromatic heterocycle that has garnered significant attention in drug discovery.[5][6] Its value stems from several key attributes:

-

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is a highly effective and widely used bioisostere for ester and amide functionalities.[7][8] This strategic replacement is often employed to overcome poor metabolic stability due to hydrolysis by esterases and amidases, thereby enhancing a compound's pharmacokinetic profile.[1][2]

-

Physicochemical Modulation: The ring itself is polar and can engage in hydrogen bonding, yet it is synthetically versatile, allowing for substitution at the C3 and C5 positions to precisely modulate properties like lipophilicity, solubility, and target engagement.[9]

-

Chemical Stability: The aromatic nature of the 1,2,4-oxadiazole ring confers significant stability across a wide range of pH and metabolic conditions, a desirable trait for drug candidates.[2]

The focus of this guide, the 3-cyclohexyl substitution, specifically leverages the bulky, lipophilic nature of the cyclohexane ring to explore hydrophobic pockets in target proteins, a common strategy for enhancing binding affinity and modulating selectivity.

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established process in synthetic chemistry. The most reliable and versatile method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[10] For the synthesis of 3-cyclohexyl-substituted 1,2,4-oxadiazole esters, this translates to a convergent strategy starting from cyclohexanecarboxamidoxime.

Causality in Synthetic Route Selection

The choice of the amidoxime-acylation route over others, such as the 1,3-dipolar cycloaddition of nitrile oxides, is deliberate.[9] When starting with a nitrile (e.g., cyclohexanecarbonitrile), the amidoxime route places the substituent derived from the nitrile (the cyclohexyl group) at the C3 position. Conversely, the cycloaddition route would place it at C5. Therefore, to achieve the target 3-cyclohexyl scaffold, the acylation of cyclohexanecarboxamidoxime is the most direct and regioselective pathway.

The diagram below illustrates the general, preferred synthetic workflow.

Caption: Preferred synthetic pathway for 3-cyclohexyl-1,2,4-oxadiazole esters.

Detailed Experimental Protocol: Synthesis of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

This protocol is a self-validating system, incorporating in-process checks and definitive characterization to ensure both reaction success and product integrity.

Materials:

-

Cyclohexanecarboxamidoxime (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a solution of cyclohexanecarboxamidoxime (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add ethyl oxalyl chloride (1.1 eq) dropwise. The use of pyridine serves both as a solvent and as a base to neutralize the HCl byproduct, driving the reaction forward.

-

Acylation and Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux (or microwave irradiate at ~120-140 °C for a more rapid reaction) for 2-6 hours. The initial step is the formation of an O-acylamidoxime intermediate. Subsequent heating provides the energy for the intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[10]

-

In-Process Control (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting amidoxime and the appearance of a new, less polar spot (the product) indicates reaction completion.

-

Workup and Extraction: Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid), water, and brine. The organic layer is then dried over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate.

-

Characterization and Validation: Combine the pure fractions (as determined by TLC) and concentrate to yield the final product. Confirm the structure and purity using:

-

¹H NMR: Expect characteristic signals for the cyclohexyl protons and the ethyl ester group.

-

¹³C NMR: Expect distinct signals for the C3 and C5 carbons of the oxadiazole ring, in addition to the carbonyl carbon of the ester and the cyclohexyl carbons.

-

FT-IR: Look for a characteristic C=O stretch for the ester (~1750-1730 cm⁻¹) and C=N stretches for the oxadiazole ring.

-

HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition.

-

Physicochemical and Spectroscopic Properties

The combination of the cyclohexyl group, the oxadiazole ring, and an ester moiety creates a unique physicochemical profile critical for drug development professionals.

| Property | Typical Value/Characteristic | Rationale and Impact on Drug-likeness |

| Molecular Weight | 200 - 250 g/mol | Typically falls within the Lipinski's Rule of Five guidelines for good oral bioavailability.[11] |

| cLogP | 2.5 - 4.0 | The cyclohexyl group significantly increases lipophilicity, which can enhance membrane permeability. However, this must be balanced to avoid poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | The oxadiazole ring and ester carbonyl contribute to the TPSA, which is crucial for solubility and interactions with polar targets. This range is generally favorable for cell permeability. |

| Hydrogen Bond Acceptors | 3-4 (2 ring N, 1 ring O, 1 ester O) | Provides points for interaction with biological targets, but the lack of H-bond donors can improve membrane crossing. |

| Metabolic Stability | High | The 1,2,4-oxadiazole ring is resistant to hydrolytic cleavage, offering a significant advantage over a simple ester or amide bioisostere.[1][2] The primary metabolic liability would likely be oxidation on the cyclohexyl ring. |

| ¹H NMR | Cyclohexyl protons (δ 1.2-2.1 ppm), Ethyl ester (quartet ~δ 4.4, triplet ~δ 1.4 ppm) | Provides clear, interpretable signals for structural confirmation. |

| ¹³C NMR | Oxadiazole C3 & C5 (δ 165-175 ppm), Ester C=O (~δ 160 ppm) | Confirms the presence and electronic environment of the core heterocyclic and functional groups. |

Pharmacological Profile and Bioisosteric Applications

The 3-cyclohexyl-1,2,4-oxadiazole ester scaffold is a versatile platform for developing modulators of various biological targets. The specific activity is determined by the ester portion and its spatial relationship to the core.

Bioisosteric Replacement Strategy

The primary application of this scaffold is to act as a metabolically stable mimic of a cyclohexyl-containing ester or amide. This strategy is employed to enhance drug-like properties, particularly the half-life.[1]

Caption: Bioisosteric replacement of esters/amides with a 1,2,4-oxadiazole ring.

Known and Potential Biological Activities

While specific data for 3-cyclohexyl-1,2,4-oxadiazole esters is niche, the broader class of N-cyclohexyl-1,2,4-oxadiazoles has shown promise in several areas:

-

Antiparasitic Agents: Derivatives of N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amine have been synthesized and evaluated for antileishmanial activity.[12][13] This suggests that the cyclohexyl-oxadiazole core can be a valuable starting point for developing agents against infectious diseases.

-

Anticancer Agents: The 1,2,4-oxadiazole ring is present in numerous compounds investigated for anticancer activity.[6][8] The cyclohexyl group can target hydrophobic regions of enzymes like kinases or proteases.

-

Muscarinic Receptor Agonists: 1,2,4-oxadiazole derivatives have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, relevant for neurodegenerative diseases.[14]

-

Antibacterial Agents: A structure-activity relationship study for the oxadiazole class of antibacterials targeting cell-wall biosynthesis has been reported, showing potent activity against Gram-positive bacteria like MRSA.[15]

Key Assay Protocol: In Vitro Metabolic Stability

To validate the core hypothesis that the 1,2,4-oxadiazole serves as a stable bioisostere, an in vitro metabolic stability assay using liver microsomes is essential.

Caption: Experimental workflow for an in vitro metabolic stability assay.

Protocol:

-

Preparation: Prepare a stock solution of the 3-cyclohexyl-1,2,4-oxadiazole ester in DMSO.

-

Incubation: In a 96-well plate, pre-warm a solution of liver microsomes (e.g., human or rat) in phosphate buffer (pH 7.4) to 37°C.

-

Initiation: Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and an NADPH-regenerating system.

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction.

-

Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining.

-

Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.[1]

-

Self-Validation: Run positive (a rapidly metabolized compound like verapamil) and negative (no NADPH) controls concurrently to ensure the assay system is performing correctly. A long half-life in this assay provides strong evidence for the metabolic stability of the scaffold.

Conclusion and Future Perspectives

The 3-cyclohexyl-substituted 1,2,4-oxadiazole ester scaffold represents a highly valuable chemotype for modern drug discovery. Its rational design combines the metabolic stability and favorable physicochemical properties of the 1,2,4-oxadiazole ring with the lipophilic character of the cyclohexyl group. This guide has outlined the robust synthetic strategies for its creation and the key properties that make it an attractive starting point for lead optimization. The primary value lies in its application as a bioisostere to mitigate the metabolic liabilities of esters and amides, a proven strategy for enhancing pharmacokinetic profiles.[1] Future research should focus on expanding the diversity of the ester functionality at the C5 position to build libraries for screening against a wide range of biological targets, from infectious diseases to oncology and neuroscience.

References

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. MDPI. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings (2023). SciSpace. [Link]

-

General synthetic routes to access the 1,2,4-oxadiazole derivatives... ResearchGate. [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Synthesis and Biological Activities of Some 1, 3, 4-Oxadiazole Based Schiff's Bases. Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC. [Link]

-

A Green One-Pot Synthesis of 3-Substituted-5-Carbonylmetyl-1,2,4-Oxadiazole Derivatives. International Journal of Advanced Research. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Scientific Reports. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Cogent Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine. PubChem. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate from Amidoximes

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug development.[1] Its prevalence in pharmaceuticals stems from its function as a robust bioisostere for amide and ester groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding to biological targets. The synthesis of specifically substituted 1,2,4-oxadiazoles, such as Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, is therefore a critical task for generating novel chemical entities for screening and development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this target compound, starting from the readily accessible cyclohexanecarboxamide oxime. We will explore the underlying chemical principles, compare efficient synthetic strategies, and provide step-by-step instructions suitable for researchers in organic synthesis and drug discovery.

Synthetic Strategy and Mechanistic Insight

The most reliable and versatile method for constructing the 1,2,4-oxadiazole core is the reaction between an amidoxime and a carbonyl-containing compound or its derivative. This process can be executed via a traditional two-step pathway or a more streamlined one-pot procedure.[2]

For our target molecule, the synthesis involves the reaction of Cyclohexanecarboxamide oxime (providing the C3-cyclohexyl moiety) with Dimethyl oxalate (providing the C5-methyl carboxylate moiety).

Mechanism of Formation: The reaction proceeds through a well-established two-stage mechanism:

-

O-Acylation: The amidoxime's nucleophilic hydroxylamine oxygen attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This is typically facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. This step forms an O-acylamidoxime intermediate.[2]

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization. The amino group of the amidoxime attacks the second carbonyl carbon, followed by the elimination of a molecule of water and methanol to form the stable, aromatic 1,2,4-oxadiazole ring.[3]

Below is a diagram illustrating this fundamental transformation.

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Nucleophilic substitution reactions of Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Application Note: Chemoselective Nucleophilic Substitution of Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Executive Summary

This compound (Compound 1 ) is a high-value heterocyclic building block used in the synthesis of peptidomimetics, S1P1 agonists, and anti-inflammatory agents. Its utility lies in the 1,2,4-oxadiazole ring, which acts as a hydrolytically stable bioisostere for esters and amides.[1]

However, Compound 1 presents a specific reactivity challenge: the C5-position of the oxadiazole ring is highly electrophilic. Nucleophiles intended to react with the exocyclic ester (via

This guide details protocols to achieve chemoselective functionalization of the ester moiety while preserving ring integrity.

Chemical Profile & Reactivity Landscape

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Weight | 210.23 g/mol |

| Core Scaffold | 1,2,4-Oxadiazole (3,5-disubstituted) |

| Electrophilic Centers | E1 (Primary): Ester Carbonyl (Desired)E2 (Secondary): C5 Ring Carbon (Undesired) |

| Stability Window | pH 3.0 – 8.0 (Ring opens in strong base > pH 10) |

| Storage | 2–8°C, under Argon (Hygroscopic ester) |

Mechanistic Insight: The Selectivity Challenge

The 1,2,4-oxadiazole ring is electron-deficient. The nitrogen atoms withdraw density from C5, making it susceptible to nucleophilic attack.[1]

-

Path A (Desired): Nucleophile attacks the exocyclic carbonyl

Amide/Acid product.[1] -

Path B (Undesired): Nucleophile attacks C5 of the ring

Ring opening to form an acyclic acyl-guanidine or nitrile derivative.

Critical Factor: Hard nucleophiles (e.g., hydroxide, hydrazine) and high temperatures favor Path B. Soft nucleophiles and neutral/mildly basic conditions favor Path A.[1]

Reaction Pathways Visualization

The following diagram illustrates the competing pathways and the strategic control points required for successful synthesis.

Figure 1: Kinetic vs. Thermodynamic pathways.[1] Path A (Green) is favored by solvent catalysis; Path B (Red) is triggered by strong bases.[1]

Experimental Protocols

Protocol A: TFE-Promoted Aminolysis (Green Chemistry)

Best for: Aliphatic amines, anilines, and acid-sensitive substrates. Mechanism:[1] 2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor, activating the ester carbonyl specifically without activating the ring C5 carbon, and stabilizing the leaving group (methoxide).[1]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 – 1.5 eq)[1]

-

2,2,2-Trifluoroethanol (TFE) [Anhydrous][1]

-

Optional: DIPEA (0.5 eq) if using amine salts.[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried vial, dissolve Compound 1 (100 mg, 0.47 mmol) in TFE (2.0 mL).

-

Addition: Add the amine (0.56 mmol, 1.2 eq) in one portion.

-

Note: If the amine is a hydrochloride salt, premix with DIPEA (1.0 eq) in a separate minimal volume of TFE before addition.[1]

-

-

Reaction: Stir the homogeneous solution at 40°C for 4–12 hours.

-

Workup:

-

Evaporate TFE under reduced pressure (rotary evaporator, bath < 45°C). TFE can be recovered and distilled.

-

Resuspend the residue in EtOAc (10 mL) and wash with 1M HCl (5 mL) to remove excess amine (if product is not basic), then Brine.[1]

-

-

Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the high cleanliness of this reaction.

Why this works: TFE (

Protocol B: Controlled Hydrolysis (Lithium Hydroxide)

Best for: Generating the free acid for subsequent peptide coupling. Risk:[1] High pH (>12) causes rapid ring decomposition.[1]

Materials:

-

Compound 1 (1.0 eq)[1]

-

LiOH[1]·H2O (1.1 eq) — Do not use NaOH or KOH (too aggressive).[1]

-

THF/Water (3:1 mixture)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve Compound 1 (100 mg) in THF (3 mL) and cool to 0°C (Ice bath).

-

Saponification: Add a solution of LiOH·H2O (21 mg, 1.1 eq) in Water (1 mL) dropwise over 5 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for max 1 hour.

-

Critical Check: Do not heat. If starting material remains after 2 hours, add 0.1 eq LiOH rather than heating.[1]

-

-

Quench: Acidify carefully with 1M HCl to pH 3–4. Do not go below pH 2.[1]

-

Extraction: Extract immediately with EtOAc (3 x 10 mL). Dry over

. -

Storage: The free acid is less stable than the ester. Use immediately in coupling reactions (e.g., HATU/EDC).[1]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Formation of Nitrile (R-CN) | Ring opening occurred via C5 attack. | Switch to Protocol A (TFE). Lower temperature. Avoid strong bases (NaOH, NaH).[1] |

| Low Conversion | Nucleophile is too sterically hindered. | Increase temperature to 60°C in TFE. Do not use DMF/Heat (promotes decomposition).[1] |

| Product is Hygroscopic | Amide formed is trapping water. | Lyophilize from Acetonitrile/Water. |

| NMR: Loss of Ring Carbons | Ring fragmentation confirmed. Check pH of reaction; ensure anhydrous conditions if using alkoxides. |

Workflow Logic for Derivatization

Use this logic gate to select the correct method for your target derivative.

Figure 2: Decision matrix for functionalizing the 1,2,4-oxadiazole ester.

References

-

Pace, A., & Buscemi, S. (2017).[1] Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Advances in Heterocyclic Chemistry. [1]

-

Borg, S., et al. (1999).[1] Synthesis of 1,2,4-oxadiazole derivatives as potential peptidomimetics. Journal of Organic Chemistry.

-

Ignatenko, V. A., et al. (2022).[1] Reactivity of 1,2,4-oxadiazole-5-carboxylates toward nucleophiles: A kinetic study. Chemistry of Heterocyclic Compounds.

-

Du, Y., et al. (2024).[1][2] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives. Journal of Medicinal Chemistry. [1]

-

Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry III: 1,2,4-Oxadiazoles. Elsevier.[1]

(Note: While specific commercial data for the cyclohexyl derivative is proprietary to vendors like Enamine or Sigma, the protocols above are validated based on the general reactivity of the 3-alkyl-1,2,4-oxadiazole-5-carboxylate class as described in Refs 1 & 2.)

Sources

Strategic Implementation of Cyclohexyl-1,2,4-Oxadiazoles in Drug Discovery

Content Type: Application Note & Technical Protocol Subject: Medicinal Chemistry & Pharmacology Target: GPCR Modulators (TGR5/S1P1) & Anti-infectives

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the cyclohexyl-1,2,4-oxadiazole moiety represents a high-value structural motif. It synergizes two critical medicinal chemistry strategies:

-

Bioisosterism: The 1,2,4-oxadiazole ring serves as a hydrolytically stable surrogate for esters and amides, improving metabolic half-life (

). -

Fsp3 Enrichment: The cyclohexyl group introduces three-dimensionality (saturation), breaking the "flatland" of traditional biaryl drugs. This increases solubility, reduces promiscuous binding (off-target toxicity), and improves the lipophilic efficiency (LipE) profile.

This guide details the strategic application of this scaffold, focusing on its utility in TGR5 (GPBAR1) agonists for metabolic diseases and S1P1 modulators for immunology, supported by validated synthetic and biological protocols.

Medicinal Chemistry Rationale

Bioisosteric Utility

The 1,2,4-oxadiazole ring mimics the electronic distribution and geometry of an ester or amide bond but lacks the labile carbonyl bond susceptible to esterases and amidases.

| Feature | Ester/Amide Linker | 1,2,4-Oxadiazole Linker | Benefit |

| Hydrolytic Stability | Low (High clearance) | High (Stable) | Extended in vivo half-life. |

| H-Bonding | Acceptor (C=O) + Donor (NH) | Acceptor (N2/N4) | Retains vectoral interaction with receptor pockets. |

| Geometry | Planar (mostly) | Planar Heterocycle | Rigidifies the linker, reducing entropic penalty upon binding. |

The Cyclohexyl Advantage (Fsp3)

Replacing a phenyl ring with a cyclohexyl ring in this scaffold drastically alters the physicochemical profile:

-

Solubility: Disruption of

- -

Metabolic Soft Spots: While phenyl rings are prone to oxidation (forming toxic epoxides or phenols), cyclohexyl rings undergo predictable hydroxylation. Note: If the cyclohexyl group is too labile, it is often blocked with fluorine (4,4-difluorocyclohexyl) or methyl groups.

Structural Logic (DOT Diagram)

Caption: Mechanistic flow illustrating how the cyclohexyl-1,2,4-oxadiazole scaffold translates physicochemical properties into clinical utility.

Synthetic Application Note

Objective: Synthesis of 5-cyclohexyl-3-aryl-1,2,4-oxadiazoles.

Challenge: Traditional thermal cyclization requires high temperatures (

Protocol 1: General Synthesis of 5-Cyclohexyl-3-Aryl-1,2,4-Oxadiazoles

Reagents:

-

Aryl amidoxime (1.0 eq)

-

Cyclohexanecarboxylic acid (1.1 eq)

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

TBAF (1M in THF) or Molecular Sieves

-

Solvent: DMF or Dioxane

Step-by-Step Methodology:

-

O-Acylation (Formation of O-acylamidoxime intermediate):

-

Dissolve Cyclohexanecarboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Add EDC

HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes at Room Temperature (RT) to form the active ester. -

Add the Aryl amidoxime (1.0 mmol).

-

Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the linear O-acylamidoxime intermediate (

).

-

-

Cyclodehydration (Ring Closure):

-

Method A (Thermal): Heat the reaction mixture to

C for 6–12 hours. -

Method B (TBAF - Mild): If the substrate is heat-sensitive, cool the mixture to

C and add TBAF (1.0 M in THF, 1.5 eq). Allow to warm to RT and stir for 2 hours. TBAF catalyzes the dehydration under mild conditions.

-

-

Work-up & Purification:

-

Dilute with EtOAc (30 mL) and wash with water (

mL) and brine ( -

Dry over Na

SO -

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Synthetic Workflow Diagram:

Caption: Step-wise synthetic pathway for the construction of the 1,2,4-oxadiazole core.[1]

Biological Validation: TGR5 Agonist Case Study

Context: TGR5 is a GPCR activated by bile acids.[2][3] Agonists promote GLP-1 secretion (anti-diabetic).[2][3] The cyclohexyl-1,2,4-oxadiazole scaffold is a proven pharmacophore for TGR5, where the cyclohexyl group occupies the lipophilic pocket typically bound by the steroid core of bile acids.

Protocol 2: cAMP Accumulation Assay (Functional Readout)

Principle: TGR5 couples to G

Materials:

-

HEK293 cells stably expressing human TGR5 (hTGR5).

-

HTRF cAMP dynamic 2 kit (Cisbio) or equivalent.

-

Reference Agonist: Lithocholic Acid (LCA) or INT-777.

Procedure:

-

Cell Preparation:

-

Harvest hTGR5-HEK293 cells and resuspend in stimulation buffer (HBSS + 500

M IBMX to inhibit phosphodiesterases). -

Plate 5,000 cells/well in a 384-well low-volume white plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Cyclohexyl-1,2,4-oxadiazole test compounds in DMSO.

-

Add compounds to cells (Final DMSO concentration < 0.5%).

-

Incubate for 30 minutes at RT.

-

-

Detection (HTRF):

-

Add cAMP-d2 conjugate (acceptor).

-

Add Anti-cAMP-Cryptate (donor).

-

Incubate for 1 hour at RT in the dark.

-

-

Data Analysis:

-

Read fluorescence at 665 nm and 620 nm.

-

Calculate HTRF Ratio (

). -

Normalize data to Reference Agonist (

) and Vehicle ( -

Plot dose-response curves to determine

.

-

Expected Results & Interpretation:

-

Potent Agonist:

nM.[2][4][5] -

Structure-Activity Relationship (SAR):

-

Unsubstituted Cyclohexyl: Moderate potency.[4]

-

4-Substituted Cyclohexyl (e.g., 4-tert-butyl): Often increases potency by filling the hydrophobic pocket.

-

Polar substitution on Cyclohexyl: Usually decreases potency (hydrophobic clash).

-

ADME Considerations: Metabolic Stability

While the oxadiazole ring is stable, the cyclohexyl ring is a site for P450-mediated oxidation.

Microsomal Stability Protocol Summary:

-

Incubate compound (1

M) with liver microsomes (human/mouse) + NADPH. -

Sample at 0, 15, 30, 60 min.

-

Analyze by LC-MS/MS.

-

Optimization: If intrinsic clearance (

) is high due to cyclohexyl hydroxylation, introduce fluorine at the 4-position (4,4-difluorocyclohexyl) to block the metabolic "soft spot" while maintaining lipophilicity.

References

-

Bioisosteric Applications

-

Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med.[6] Chem. (2012).

-

Source:

-

-

TGR5 Agonists & SAR

- Macauley, M., et al. "Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists." ChemMedChem (2013).

-

Source:

- Note: This paper details the specific SAR where the lipophilic ring (cyclohexyl/substituted phenyl) is critical for receptor binding.

-

Synthetic Protocols (Amidoxime Route)

-

Anticancer Applications

-

General 1,2,4-Oxadiazole Review

Sources

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Introduction: The 1,2,4-Oxadiazole Scaffold and the Power of One-Pot Synthesis

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry and drug development.[1] This five-membered aromatic system is prized for its remarkable stability and its function as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Compounds incorporating the 3,5-disubstituted 1,2,4-oxadiazole core exhibit a vast spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties.[3]

Traditionally, the synthesis of these vital scaffolds involves multi-step procedures that often require the isolation and purification of intermediates, such as amidoximes and their O-acylated derivatives.[4][5] Such methods can be time-consuming, resource-intensive, and generate significant chemical waste. The advent of one-pot synthesis methodologies represents a paradigm shift, offering a more streamlined, efficient, and environmentally conscious approach.[6] By combining multiple reaction steps into a single, continuous sequence without isolating intermediates, one-pot strategies reduce reaction times, minimize solvent usage, and often lead to higher overall yields. This guide provides an in-depth exploration of several field-proven, one-pot methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, complete with detailed protocols and mechanistic insights for the research scientist.

Section 1: Foundational One-Pot Synthetic Strategies

The majority of one-pot syntheses for 3,5-disubstituted 1,2,4-oxadiazoles are variations of two primary strategies: the condensation of a pre-formed or in-situ generated amidoxime with an acylating agent, or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[4][7] The one-pot approach excels by telescoping these steps seamlessly.

The [4+1] Cyclization Approach: Amidoximes and Carboxylic Acid Derivatives

This is the most classical and versatile one-pot strategy. The core transformation involves the reaction of an amidoxime (providing four of the five ring atoms) with a carboxylic acid or its activated derivative (providing the final carbon atom), followed by a cyclodehydration step.

Causality Behind the Method: The key to a successful one-pot reaction is the in-situ activation of the carboxylic acid, which transforms it into a highly electrophilic species susceptible to nucleophilic attack by the amidoxime's nitrogen or oxygen atom. This is immediately followed by an intramolecular cyclization and dehydration to form the stable aromatic oxadiazole ring. Common coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) are used to facilitate this activation without the need to first convert the acid to a harsh acyl chloride.[7] Heating, often enhanced by microwave irradiation, is employed to drive the final, and typically rate-limiting, cyclodehydration step.[8]

The Multi-Component Approach: In-Situ Amidoxime Formation

This elegant approach begins with even simpler starting materials: a nitrile, hydroxylamine, and an acylating source (e.g., an aldehyde, acyl chloride, or Meldrum's acid).[6][9][10]

Causality Behind the Method: The reaction is initiated by the base-promoted formation of the amidoxime from the corresponding nitrile and hydroxylamine.[6] This nucleophilic amidoxime intermediate is immediately trapped in the same reaction vessel by the third component. For example, when an aldehyde is used, it condenses with the amidoxime to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.[6] In a clever twist, a second molecule of the aldehyde can then act as an oxidant to dehydrogenate this intermediate to the final aromatic product.[6] This strategy avoids the need to pre-synthesize and isolate the often-unstable amidoxime, significantly improving workflow efficiency.

Emerging & Green Methodologies

Recent advancements focus on improving the environmental footprint and catalytic efficiency of these syntheses.

-

Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates reaction rates by enabling rapid, uniform heating, often allowing reactions to be completed in minutes instead of hours and under solvent-free conditions.[11][12][13]

-

Metal-Free Catalysis: The use of carbocatalysts like graphene oxide (GO) provides a sustainable alternative to metal-based catalysts. GO possesses both acidic functional groups to catalyze condensation and oxidative properties to facilitate the final cyclization step.[1][14]

-

Flow Chemistry: Continuous-flow synthesis in microreactors offers precise control over reaction parameters (temperature, pressure, residence time), enhancing safety, scalability, and yield. This technique allows for the integration of multiple reaction and purification steps into a single, automated process.[15][16]

Section 2: Comparative Analysis of One-Pot Methodologies

The selection of a synthetic method depends on factors such as available starting materials, desired substitution patterns, and available equipment. The table below summarizes and compares key one-pot protocols.

| Method/Strategy | Key Reagents/Catalyst | Reaction Conditions | Typical Yields | Advantages | Limitations |

| Microwave-Assisted Three-Component [9][11] | Nitrile, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-Free, 120-140°C, 5-15 min | Good to Excellent | Extremely fast, high yields, solvent-free (green), simple workup. | Requires a dedicated microwave reactor; Meldrum's acid can be thermally sensitive. |

| Base-Mediated Aldehyde Condensation [6] | Nitrile, Hydroxylamine·HCl, Aldehyde, Base (e.g., K₂CO₃) | Conventional Heating, DMSO, 80-120°C, 2-12 h | Moderate to Good | Uses readily available aldehydes; no external oxidant needed. | Requires stoichiometric amounts of aldehyde as both reactant and oxidant; may have side reactions. |

| Graphene Oxide (GO) Catalysis [1] | Nitrile, Hydroxylamine·HCl, Aldehyde, GO, Base (K₂CO₃) | Conventional Heating, EtOH/H₂O, 80°C, 8-16 h | Good | Metal-free, environmentally benign, heterogeneous catalyst is recyclable. | Longer reaction times compared to microwave methods; catalyst preparation required. |

| Coupling Agent Mediated (from Amidoxime) [7][12] | Amidoxime, Carboxylic Acid, Coupling Agent (EDC, HOBt) | Microwave or Conventional Heating, DMF/Dioxane, 100-160°C | Good to Excellent | Broad substrate scope, reliable for complex molecules. | Requires pre-synthesis of amidoxime; coupling agents can be expensive. |

| Solvent-Free KF-Mediated (Symmetrical) [5][17] | Nitrile, Hydroxylamine·HCl, Potassium Fluoride (KF) | Conventional Heating, Solvent-Free, 100°C, 12 h | Excellent | Simple, high-yielding for symmetrical oxadiazoles, aqueous workup. | Limited to the synthesis of symmetrical 3,5-disubstituted products. |

Section 3: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis under Solvent-Free Conditions